molecular formula C12H17ClFNO B6632059 (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Cat. No. B6632059
M. Wt: 245.72 g/mol
InChI Key: OSFACSNLGUTYCU-RZZZFEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol is a chemical compound that is commonly referred to as a beta-adrenergic receptor agonist. It is used in scientific research to study the mechanisms of action of beta-adrenergic receptors and their physiological effects.

Mechanism of Action

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which triggers several downstream signaling pathways. These pathways ultimately result in physiological responses such as increased heart rate, bronchodilation, and lipolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol are dependent on the type of beta-adrenergic receptor it activates. There are three types of beta-adrenergic receptors: beta-1, beta-2, and beta-3. Activation of beta-1 receptors leads to increased heart rate and contractility, while activation of beta-2 receptors leads to bronchodilation and vasodilation. Activation of beta-3 receptors leads to lipolysis and thermogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol in lab experiments are its high purity and yield, which make it easy to use in various assays. Additionally, its specific activation of beta-adrenergic receptors makes it a useful tool to study the physiological effects of these receptors. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the use of (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol in scientific research. One direction is to study the effects of beta-adrenergic receptor activation in various disease states, such as heart failure, asthma, and obesity. Another direction is to investigate the role of beta-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, the development of new compounds that selectively target specific beta-adrenergic receptor subtypes could lead to new therapeutic agents for various diseases.
Conclusion
In conclusion, (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol is a useful tool in scientific research to study the mechanisms of action of beta-adrenergic receptors and their physiological effects. Its high purity and yield make it easy to use in various assays, and its specific activation of beta-adrenergic receptors makes it a valuable tool in studying these receptors. The future directions for the use of this compound in scientific research are vast, and it has the potential to lead to new therapeutic agents for various diseases.

Synthesis Methods

The synthesis method of (2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol involves the reaction of 3-chloro-2-fluorophenylpropan-1-amine with (R)-glycidol in the presence of a catalyst. The reaction proceeds through an epoxide opening reaction to form the desired product. The yield of this synthesis method is high, and the purity of the product is also excellent.

Scientific Research Applications

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol is used in scientific research to study the beta-adrenergic receptors and their physiological effects. Beta-adrenergic receptors are G protein-coupled receptors that are present in various organs, including the heart, lungs, liver, and adipose tissue. These receptors play a crucial role in regulating several physiological processes, such as heart rate, blood pressure, and metabolism.

properties

IUPAC Name

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFACSNLGUTYCU-RZZZFEHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=C(C(=CC=C1)Cl)F)N[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

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